
Cyclopentylmethylmagnesium bromide, 0.5M THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentylmethylmagnesium bromide, 0.5M THF (also known as CPMMgBr) is an organometallic reagent that is used in organic synthesis. It is a widely used reagent used to form Grignard reagents and other organometallic compounds. CPMMgBr is a colorless, hygroscopic liquid that is commercially available. It is also used in a variety of scientific research applications, including biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
CPMMgBr is used in a variety of scientific research applications, including biochemical and physiological research. It is used as a catalyst in organic synthesis reactions and can be used to form Grignard reagents and other organometallic compounds. CPMMgBr has also been used in the synthesis of various pharmaceuticals, including antibiotics and anti-cancer drugs.
Wirkmechanismus
CPMMgBr works by forming organometallic complexes with organic molecules. The reagent acts as a Lewis base, which helps to facilitate the formation of Grignard reagents and other organometallic compounds. The reagent can also act as a catalyst, which helps to speed up the reaction.
Biochemical and Physiological Effects
CPMMgBr is generally considered to be safe, although it can be toxic if ingested. The reagent is not known to have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CPMMgBr in lab experiments is that it is a relatively safe reagent to use. It is also easy to handle, and it is commercially available. The main limitation of using CPMMgBr is that it can be toxic if ingested, and it can react with other chemicals.
Zukünftige Richtungen
There are several potential future directions for CPMMgBr. One potential direction is to explore the use of the reagent in the synthesis of other pharmaceuticals, such as antibiotics and anti-cancer drugs. Another potential direction is to explore the use of the reagent in other organic synthesis reactions, such as the synthesis of polymers. Additionally, further research could be done to explore the potential biochemical and physiological effects of CPMMgBr, as well as its potential toxicity.
Synthesemethoden
CPMMgBr is synthesized through a reaction between cyclopentyl bromide and magnesium in tetrahydrofuran (THF) solution. The reaction is typically carried out at room temperature, and the reagent is usually stored in a dry, airtight container. The reaction produces a colorless, hygroscopic liquid that is commercially available.
Eigenschaften
IUPAC Name |
magnesium;methanidylcyclopentane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-6-4-2-3-5-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGNMKJWKUFASO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCC1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

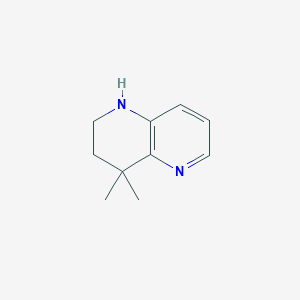

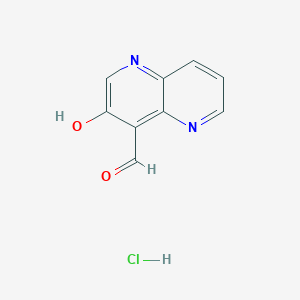
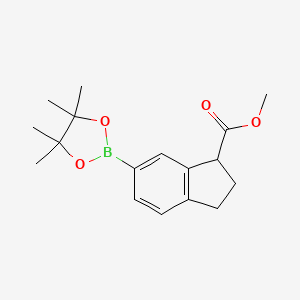
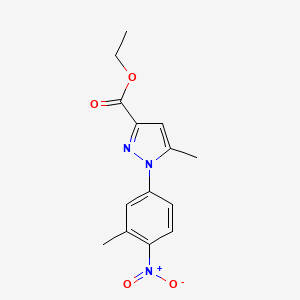

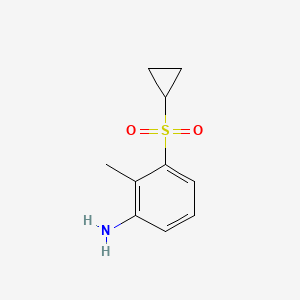
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)
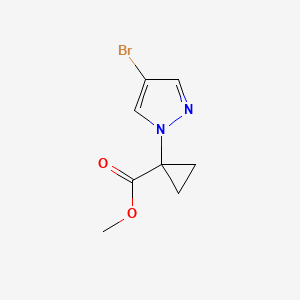
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)

![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)
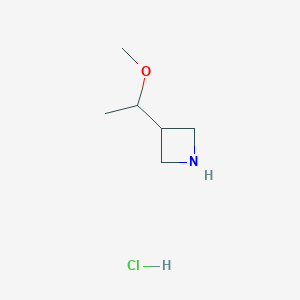
![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)